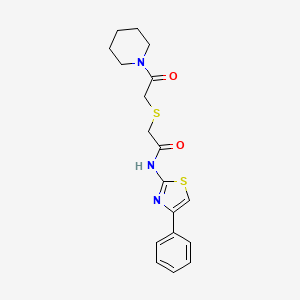

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c22-16(12-24-13-17(23)21-9-5-2-6-10-21)20-18-19-15(11-25-18)14-7-3-1-4-8-14/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDPVOXUKZFDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Formation of the Acetamide Group: The final step involves the acylation of the thiazole derivative with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Structural Analysis

The compound’s structure is characterized by:

-

Key functional groups :

-

Thiazole ring (with sulfur and nitrogen atoms).

-

Piperidine moiety (6-membered amine ring).

-

Acetamide group (NH-CO-CH₃).

-

-

SMILES representation :

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3.

Hydrolysis Sensitivity

Thiazole derivatives are prone to hydrolysis under acidic or basic conditions, leading to ring opening. This compound’s stability depends on reaction control (e.g., pH, temperature) .

Enzymatic Interactions

Biological activity (e.g., anticancer, antimicrobial) is linked to:

-

Enzyme inhibition : Potential binding to targets like acetylcholinesterase or lipoxygenase via hydrogen bonding and hydrophobic interactions .

-

Electrophilic substitution : The thiazole ring’s electron-deficient nature allows for electrophilic attack, enabling further functionalization .

Reaction Pathways

Biological Activity

-

Anticancer : Thiazole derivatives show cytotoxic effects via apoptosis induction or enzyme inhibition (e.g., Bcl-2) .

-

Antimicrobial : Piperidine-thiazole hybrids exhibit activity against Gram-positive and -negative bacteria .

-

Anticonvulsant : Compounds with similar structures demonstrate seizure protection in animal models .

Analytical Techniques

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide can serve as a versatile building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new synthetic pathways and materials.

Biology

Biologically, the compound's structural similarities to known bioactive molecules suggest its potential as a pharmacological agent. Preliminary studies indicate that it may act as an enzyme inhibitor or receptor modulator, making it a candidate for further investigation in pharmacology and medicinal chemistry.

Case Studies

- Enzyme Inhibition : Initial assays have shown that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.

- Antimicrobial Activity : Research has demonstrated that compounds structurally related to this molecule display antimicrobial properties, indicating its potential use in developing new antibiotics.

Medicine

In medicine, the compound's unique structure allows for exploration in drug development, particularly targeting diseases such as cancer and infections. Its interaction with biological targets could lead to novel therapeutic agents.

Industry

The industrial applications of this compound include its use in the synthesis of advanced materials and coatings. The unique properties imparted by its chemical structure can enhance the performance characteristics of polymers and other materials.

Potential Pathways

Research suggests that the compound may engage in:

- Competitive inhibition of enzyme active sites.

- Allosteric modulation , altering enzyme activity through conformational changes.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between the target compound and its analogues:

Physicochemical and Pharmacokinetic Properties

- Solubility : Substitutions such as chlorophenyl () or sulfamoyl (, compound 11) may reduce aqueous solubility compared to the phenylthiazole group in the target compound .

Key Research Findings and Implications

- Structural-Activity Relationship (SAR) :

- Contradictions : While some analogues target viral proteases () or Wnt signaling (), others show antibacterial activity (), highlighting the need for target-specific optimization .

Biological Activity

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2S2. The compound features a thiazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological profile.

Anticancer Activity

Research has indicated that derivatives containing thiazole and piperidine structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NIH3T3/c-Src527F | 1.34 | Src kinase inhibition |

| Compound B | HT-29 (Colon Cancer) | 1.61 | Induction of apoptosis |

| Compound C | U251 (Glioblastoma) | <10 | Cell cycle arrest |

Src Kinase Inhibition

Src kinases play a crucial role in cancer progression. Research on related compounds has demonstrated that they can act as selective inhibitors of Src kinase, with varying degrees of potency.

Case Study: KX2-391

In a study involving KX2-391, an N-benzyl-substituted derivative, it was found to inhibit Src kinase with GI50 values of 1.34 µM in specific cell lines. The presence of the thiazole moiety was critical for maintaining activity against Src kinases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with their structural features. Modifications to the thiazole ring or the piperidine moiety can significantly impact efficacy.

Key Findings:

- Thiazole Substitution: Electron-donating groups on the thiazole ring enhance anticancer activity.

- Piperidine Influence: The piperidine ring may improve solubility and bioavailability, contributing to overall pharmacological effectiveness.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide, and how do reaction conditions impact yield?

- Methodological Answer : The thiazole core is typically synthesized via cyclization of 2-amino-4-phenylthiazole with acetonitrile in the presence of anhydrous AlCl₃ . Subsequent functionalization involves coupling the thioacetamide moiety under reflux conditions with a piperidine-containing ketone. Catalysts like triethylamine in dimethyl ketone improve reaction efficiency, with yields ranging from 68% to 91% depending on substituent electronic effects and solvent choice (e.g., glacial acetic acid vs. DMF) . Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ for the acetamide and thiazole rings .

- ¹H/¹³C NMR : Key signals include the thiazole C-H (δ 7.2–7.8 ppm), piperidine N-CH₂ (δ 2.5–3.5 ppm), and acetamide NH (δ 10–11 ppm). Integration ratios help verify substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 403 for C₁₉H₂₂N₄O₂S) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Molecular docking against target proteins (e.g., kinases or microbial enzymes) identifies potential pharmacophoric motifs, such as the thiazole’s sulfur and the piperidine’s basic nitrogen . QSAR models incorporating substituent lipophilicity (ClogP) and polar surface area correlate with observed antimicrobial or anticancer activities .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in MIC values against C. albicans may arise from differences in fungal strain susceptibility or culture media .

- Comparative Substituent Analysis : Systematically vary substituents (e.g., sulfamoyl vs. nitro groups) to isolate contributions to activity. Higher yields in electron-deficient derivatives (e.g., 4-nitrophenyl) correlate with enhanced DNA intercalation .

Q. What is the mechanistic role of the thiazole and piperidine moieties in pharmacological interactions?

- Methodological Answer :

- Thiazole : The sulfur atom facilitates hydrogen bonding with microbial enzyme active sites (e.g., dihydrofolate reductase), while the 4-phenyl group enhances lipophilicity for membrane penetration .

- Piperidine : The basic nitrogen participates in salt bridges with acidic residues in neurological targets (e.g., serotonin receptors), explaining anxiolytic potential in structural analogs . Coordination with metal ions (e.g., Ni²⁺) in complexes can modulate redox activity and antimicrobial efficacy .

Data Contradiction Analysis

Q. How should researchers address conflicting synthetic yields reported for similar derivatives?

- Methodological Answer :

- Reaction Optimization : Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., triethylamine at 0.1–1.0 eq.). shows that electron-donating groups (e.g., 4-tolyl) improve yields (91%) by stabilizing intermediates .

- Purification Techniques : Recrystallization from methanol vs. ethanol affects purity and yield. For example, derivatives with sulfamoyl groups require gradient chromatography to remove polar byproducts .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

- MTT/Proliferation Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7 activation) .

- DNA Binding Studies : Use UV-Vis titration and ethidium bromide displacement assays to quantify intercalation efficiency, supported by molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.